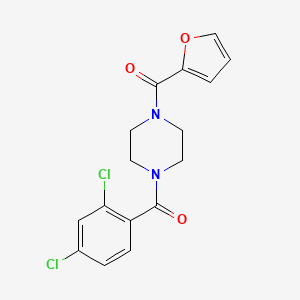![molecular formula C14H10BrClN2O3S B2373483 2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide CAS No. 329779-33-1](/img/structure/B2373483.png)
2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(4-Bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide” is a chemical compound with the molecular formula C14H11BrN2O3S . Its molecular weight is 367.22 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromophenyl group, a nitrophenyl group, and an acetamide group .Scientific Research Applications
Structural Analysis and Conformation
- The compound's structure has been analyzed for its conformational properties. For example, the N—H bond orientation and its implications for molecular structure have been studied, revealing interesting aspects about the compound's geometric parameters and its relationship with other acetanilides. This detailed structural analysis contributes to the understanding of the molecular behavior of the compound (Gowda et al., 2007).
Synthetic Applications
- The compound has been utilized in the synthesis of new AB-type monomers for polybenzimidazoles. This implies its utility in creating advanced polymeric materials with specific properties and applications, showcasing its versatility in synthetic chemistry (Begunov & Valyaeva, 2015).
Vibrational Spectroscopy and Molecular Interaction Analysis
- A comprehensive study has been conducted to characterize the vibrational signatures of a similar compound. This involved the use of Raman and Fourier transform infrared spectroscopy, combined with theoretical calculations. Such studies are crucial for understanding the molecular dynamics, interaction, and stability of the compound, contributing significantly to the field of molecular spectroscopy and pharmaceutical research (Jenepha Mary et al., 2022).
Pharmaceutical Research and Applications
- While the focus is not directly on the pharmaceutical applications of the specific compound mentioned, studies related to similar compounds in terms of structure and functional groups have been conducted. These studies often explore the antimicrobial, anti-inflammatory, or other biological activities of these compounds, thus providing a foundation for future research on closely related compounds (Nafeesa et al., 2017).
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(4-chloro-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3S/c15-9-1-4-11(5-2-9)22-8-14(19)17-10-3-6-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPXASXEXKSCCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
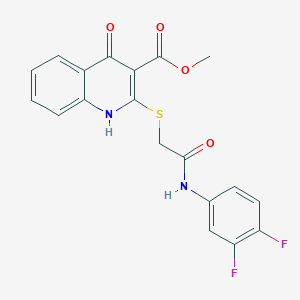
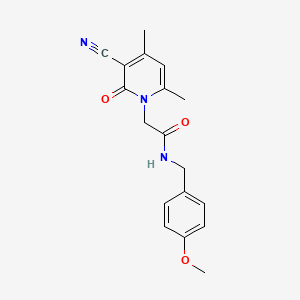
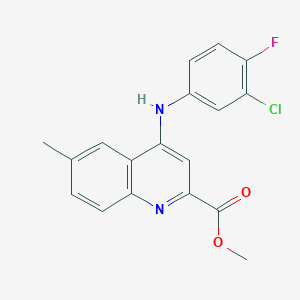
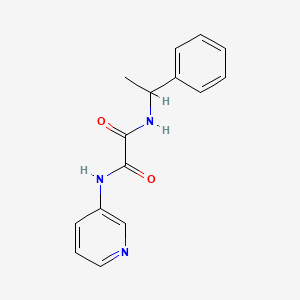
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B2373406.png)
![5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2373409.png)
![4-methoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2373410.png)
![Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2373415.png)
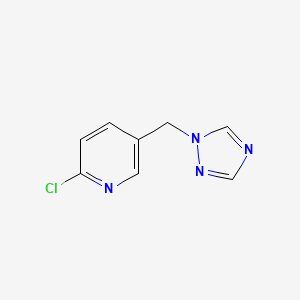
![2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2373417.png)
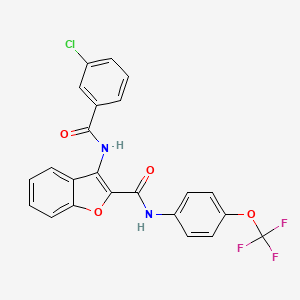

![1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2373422.png)
